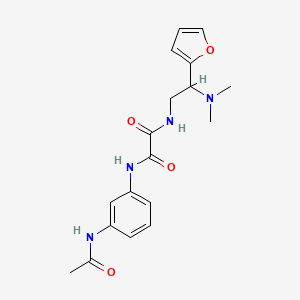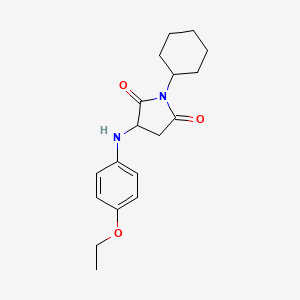
1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione” is a compound that features a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Acylation and Synthesis Applications
1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione is part of a broader class of compounds explored for their utility in synthetic chemistry, particularly in the synthesis of 3-acyltetramic acids through acylation. This process is significant for the development of chemical entities with potential applications in various fields, including medicinal chemistry. The most effective protocol for this acylation involves boron trifluoride–diethyl ether as a Lewis acid, showcasing the compound's versatility in organic synthesis (Jones et al., 1990).
Conformational and Assembly Insights
Research into the conformations of heterocyclic perhydropyrrolobenzofurans, including structures related to 1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione, provides insights into their molecular assembly via co-operative intermolecular C-H...O hydrogen bonds. These studies help understand the 3D arrangements and potential intermolecular interactions, which are crucial for designing compounds with desired chemical and physical properties (Yathirajan et al., 2006).
Conversion to Maleimide
The compound's relevance extends to its role in the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide, an important scaffold in organic substances. This conversion, facilitated by tosyloxy (-OTs) groups, unveils the thermodynamic instability of tosylates of trans-3,4-dihydroxypyrrolidine-2,5-dione, potentially leading to spontaneous conversion to maleimides. This reaction mechanism and its implications for organic synthesis and medicinal chemistry have been explored, emphasizing the compound's utility in understanding pyrrolidine-2,5-diones and maleimides' properties (Yan et al., 2018).
Aromatase Inhibitory Activity
Research into novel 1-(4-aminophenyl)-3-azabicyclo derivatives, related to the chemical structure of interest, has demonstrated potential aromatase inhibitory activity. This application is pertinent in the context of endocrine therapy for hormone-dependent tumors, such as breast cancer. The exploration of these derivatives offers insights into the development of new therapeutic agents, showcasing the compound's relevance in medicinal chemistry research (Staněk et al., 1991).
Synthetic and Biological Evaluations
Novel pyrrolidine-2,5-dione inhibitors have been synthesized and evaluated for their biological activity against human placental aromatase and other enzymes, indicating their potential as anti-tumor agents. Such investigations underscore the compound's utility as a lead for the development of therapeutic agents, further exemplifying its importance in scientific research (Ahmed et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have shown potency towardsRORγt , a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
Mode of Action
It’s known that the binding conformation of similar compounds can affect their activity . For instance, certain compounds showed excellent potency towards RORγt but had undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Biochemical Pathways
The compound’s interaction with its targets could potentially influence the pathways these targets are involved in, such as the detoxification and clearance of foreign toxic substances from the body .
Result of Action
Based on the potential targets, it can be inferred that the compound might influence the function of rorγt and pxr, potentially affecting immune response and detoxification processes .
properties
IUPAC Name |
1-cyclohexyl-3-(4-ethoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-23-15-10-8-13(9-11-15)19-16-12-17(21)20(18(16)22)14-6-4-3-5-7-14/h8-11,14,16,19H,2-7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINLJXWRKEFKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-((4-ethoxyphenyl)amino)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2394300.png)
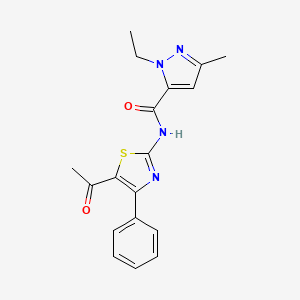
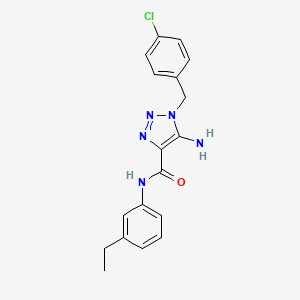
![N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2394306.png)
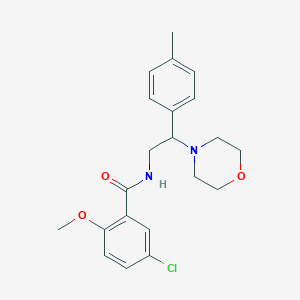
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] propanoate](/img/structure/B2394310.png)
![5-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B2394311.png)
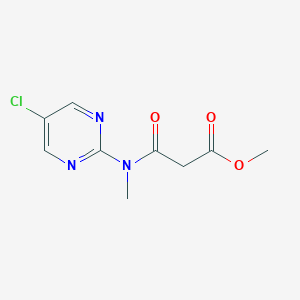

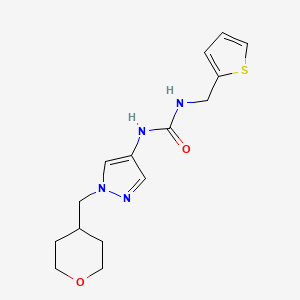
![2-(9-chloro-6-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2394315.png)
